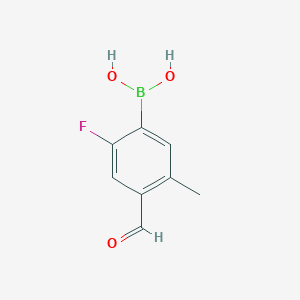

(2-Fluoro-4-formyl-5-methylphenyl)boronic acid

Description

(2-Fluoro-4-formyl-5-methylphenyl)boronic acid is an aromatic boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at position 2, a formyl group at position 4, and a methyl group at position 5. The boronic acid moiety (-B(OH)₂) at the phenyl ring enables its participation in Suzuki-Miyaura cross-coupling reactions and dynamic covalent chemistry, making it valuable in organic synthesis and materials science . The electron-withdrawing fluoro and formyl groups, combined with the electron-donating methyl group, create a unique electronic and steric profile that influences its acidity (pKa), reactivity, and biological interactions.

Properties

IUPAC Name |

(2-fluoro-4-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)8(10)3-6(5)4-11/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBCMXVPGAWHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-formyl-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-4-formyl-5-methylphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents

(2-Fluoro-4-formyl-5-methylphenyl)boronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer. Its ability to form stable complexes with diols enhances the efficacy of drug formulations by facilitating targeted delivery systems. The presence of the fluorine atom in its structure increases lipophilicity and alters the electronic properties, making it suitable for drug design aimed at specific biological targets .

Organic Synthesis

Suzuki Coupling Reactions

This compound is widely utilized in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry. The reaction involves the coupling of an organohalide with a boronic acid under palladium catalysis, allowing for the construction of complex organic molecules essential in materials science and drug discovery. The versatility and mild reaction conditions associated with this method make it a preferred choice among chemists .

Bioconjugation

Targeted Delivery Systems

The boronic acid functional group can selectively bind to diols, which is particularly beneficial in bioconjugation processes. This property is exploited in creating targeted delivery systems for therapeutic agents, enhancing their effectiveness while minimizing side effects. The ability to form reversible covalent bonds with biomolecules allows for the development of smart drug delivery systems that respond to specific biological stimuli .

Sensor Technology

Biosensors for Glucose Monitoring

The ability of this compound to form complexes with sugars makes it valuable in developing biosensors for glucose monitoring. This application is crucial for diabetes management and medical diagnostics, where accurate glucose levels are essential for patient care. The compound's selectivity and sensitivity towards diols enable the design of effective glucose-responsive polymer complexes that can be used in various diagnostic applications .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of phenylboronic acids exhibit antimicrobial properties. For instance, studies on structurally similar compounds have shown moderate activity against pathogens like Candida albicans and Escherichia coli. The mechanism involves interaction with bacterial enzymes, potentially leading to new antibacterial agents derived from this compound .

Case Study 2: Synthesis and Structural Analysis

The synthesis of this compound has been explored through various synthetic routes. Structural studies indicate that the presence of a formyl group enhances reactivity and facilitates further functionalization, making it a valuable building block in organic synthesis .

Mechanism of Action

The mechanism of action of (2-Fluoro-4-formyl-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The substituent arrangement on the phenyl ring critically impacts the compound’s properties. Key analogues include:

Key Differences :

- Position of Formyl Group : The target compound’s formyl group at position 4 may enhance conjugation with the boronic acid, unlike analogues with formyl at position 2 (e.g., ), altering electronic distribution.

- Methyl vs. Methoxy : The methyl group at position 5 (target) provides steric hindrance without strong electron donation, whereas methoxy (e.g., ) donates electrons via resonance, affecting pKa and binding affinity.

Acidity (pKa) and Electronic Effects

The pKa of boronic acids is influenced by substituents’ electronic effects:

Comparison with Fluoro-Substituted Analogues :

Reactivity in Boronic Ester Formation

The equilibrium between boronic acids, boroxines, and esters depends on substituents:

Experimental Insight :

- Phenylboronic acid forms esters rapidly in the presence of Et₃N (10 min equilibrium) . The target compound’s formyl group may stabilize intermediates, but steric effects from methyl could reduce reaction rates.

Anticancer Potential:

- Phenanthren-9-yl boronic acid (IC₅₀ <1 µM in 4T1 cells) demonstrates that bulky aromatic groups enhance cytotoxicity . The target compound’s formyl group may enable Schiff base formation with cellular targets, though methyl may reduce membrane permeability.

Antifungal Activity:

- Methoxyethyl-substituted boronic acids (e.g., ) inhibit fungal histone deacetylases at µM concentrations. The target’s formyl group could similarly interact with enzyme active sites but requires in vitro validation.

Diagnostic Utility:

Comparison with Borinic Acids

Borinic acids (R₁R₂B(OH)) exhibit higher association constants for diols than boronic acids (e.g., diphenylborinic acid vs. phenylboronic acid) . However, the target compound’s methyl and formyl substituents may bridge this gap by tuning steric and electronic profiles.

Biological Activity

(2-Fluoro-4-formyl-5-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C8H8B F O2

- Molecular Weight : 179.96 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various pathogens has been documented, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µM | Moderate |

| Candida albicans | 100 µM | Moderate |

| Aspergillus niger | 25 µM | High |

| Bacillus cereus | 10 µM | Higher than AN2690 |

The compound exhibits higher activity against Aspergillus niger and Bacillus cereus, with MIC values lower than those of established antifungal agents such as Tavaborole (AN2690), indicating its potential as a novel antimicrobial agent .

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors within microbial cells, disrupting essential biological processes. Notably, its structural similarity to benzoxaboroles suggests that it may inhibit leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis .

Study on Antifungal Activity

A study published in the Journal of Medicinal Chemistry investigated the antifungal properties of various boronic acids, including this compound. The research utilized docking studies to predict binding affinities to LeuRS from Candida albicans. Results showed that the compound could effectively bind to the active site, leading to significant inhibition of fungal growth .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound. A comparative analysis with similar compounds indicates that the presence of fluorine enhances its biological activity due to increased lipophilicity and hydrogen bonding capabilities .

Q & A

Basic: What are the standard synthetic routes for (2-Fluoro-4-formyl-5-methylphenyl)boronic acid, and what purification challenges are typically encountered?

Answer:

Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) using halogenated precursors. For example, a bromo- or iodo-substituted aromatic compound may undergo borylation with bis(pinacolato)diboron in the presence of Pd catalysts . Challenges arise due to boronic acids' sensitivity to protic solvents and oxygen, leading to protodeboronation or oxidation. Purification is complicated by their polarity and tendency to form boroxines (cyclic anhydrides), necessitating anhydrous conditions and techniques like recrystallization or chromatography under inert atmospheres .

Advanced: How can computational methods guide the rational design of boronic acid-containing therapeutics targeting specific enzymes?

Answer:

Density functional theory (DFT) calculations and molecular docking simulations predict binding interactions between boronic acids and enzyme active sites. For instance, Bortezomib’s design leveraged co-crystallization data with the proteasome to optimize boronic acid positioning for covalent binding to catalytic threonine residues . Computational models also assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature) on boron’s electrophilicity, enabling targeted inhibition .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : NMR identifies boron environments (δ ~30 ppm for trigonal planar boronic acids). NMR confirms fluorine substitution.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects boroxine formation.

- FT-IR : B-O stretches (~1,350 cm) and formyl C=O (~1,700 cm) confirm functional groups .

Advanced: What kinetic parameters are critical in evaluating boronic acid-diol interactions for sensor applications, and how are they experimentally determined?

Answer:

Key parameters include association rate constant () and dissociation rate constant () , which dictate binding reversibility. Stopped-flow fluorescence spectroscopy enables real-time measurement of (e.g., for sugar binding), revealing millisecond to second timescales. For this compound, substituents like fluorine may enhance by increasing boron’s electrophilicity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Store at 0–6°C in airtight containers .

Advanced: How do structural modifications (e.g., fluorine substitution) influence the binding affinity and selectivity of boronic acids towards biological targets?

Answer:

Fluorine’s electronegativity enhances boron’s Lewis acidity, increasing diol-binding affinity. In proteasome inhibitors, fluorine substitution adjacent to boron improves target engagement by stabilizing transition states. However, excessive electronegativity may reduce selectivity due to off-target interactions. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl vs. F) help balance potency and specificity .

Basic: What in vitro models are suitable for preliminary assessment of the anticancer activity of boronic acid derivatives?

Answer:

- Cell Lines : Glioblastoma (U87, T98G) or multiple myeloma (RPMI 8226) cells for apoptosis assays.

- Assays : MTT or Alamar Blue for viability; flow cytometry for cell-cycle analysis. Preclinical testing of this compound could follow protocols used for Bortezomib, which inhibits proteasome-mediated protein degradation .

Advanced: What methodologies are employed to resolve contradictions in structure-activity relationship (SAR) data among boronic acid analogs with similar substituents?

Answer:

- Crystallography : Resolve binding modes (e.g., Bortezomib-proteasome co-crystals).

- Free-Wilson Analysis : Quantifies substituent contributions to activity.

- Metadynamics Simulations : Identify hidden conformational states affecting binding. For example, conflicting SAR data for fluorinated analogs may arise from solvent accessibility differences in enzyme pockets .

Basic: How does the presence of electron-withdrawing groups (e.g., formyl) affect the acidity and reactivity of boronic acids in cross-coupling reactions?

Answer:

Electron-withdrawing groups (EWGs) like formyl (-CHO) increase boron’s electrophilicity by reducing electron density, accelerating transmetalation in Suzuki-Miyaura couplings. However, EWGs may also promote protodeboronation, requiring optimized pH and ligand selection (e.g., SPhos) to stabilize intermediates .

Advanced: What advanced analytical approaches (e.g., stopped-flow fluorescence) are used to dissect the thermodynamic versus kinetic contributions in boronic acid-mediated molecular recognition?

Answer:

Stopped-flow fluorescence measures and directly, distinguishing kinetic-driven (fast ) versus thermodynamic-driven (low ) binding. For this compound, competitive assays with diol analogs (e.g., fructose vs. glucose) quantify selectivity. Isothermal titration calorimetry (ITC) complements this by measuring enthalpy changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.